molecular formula C7H14N2O2S B13527801 2-(Pyrrolidin-3-yl)isothiazolidine 1,1-dioxide

2-(Pyrrolidin-3-yl)isothiazolidine 1,1-dioxide

Cat. No.: B13527801
M. Wt: 190.27 g/mol
InChI Key: VUKJNHNCUBKBOA-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-3-yl)isothiazolidine 1,1-dioxide is a heterocyclic compound that features a pyrrolidine ring fused with an isothiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-3-yl)isothiazolidine 1,1-dioxide typically involves the reaction of pyrrolidine derivatives with isothiazolidine precursors under controlled conditions. One common method involves the use of acetic acid as a solvent and a catalyst to facilitate the reaction . The reaction conditions often include moderate temperatures and specific pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-3-yl)isothiazolidine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

Scientific Research Applications

2-(Pyrrolidin-3-yl)isothiazolidine 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-3-yl)isothiazolidine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyrrolidin-3-yl)isothiazolidine 1,1-dioxide is unique due to its fused ring structure, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H14N2O2S

Molecular Weight

190.27 g/mol

IUPAC Name

2-pyrrolidin-3-yl-1,2-thiazolidine 1,1-dioxide

InChI

InChI=1S/C7H14N2O2S/c10-12(11)5-1-4-9(12)7-2-3-8-6-7/h7-8H,1-6H2

InChI Key

VUKJNHNCUBKBOA-UHFFFAOYSA-N

Canonical SMILES

C1CN(S(=O)(=O)C1)C2CCNC2

Origin of Product

United States

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